molecular formula C9H16Cl2N2 B13031516 (1R)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13031516
M. Wt: 223.14 g/mol
InChI Key: HQFATKYNPDLVRG-WWPIYYJJSA-N
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Description

(1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2 It is a chiral diamine derivative, characterized by the presence of a 4-methylphenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution to introduce the ethane-1,2-diamine moiety.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the desired (1R)-enantiomer.

    Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Crystallization: To purify the final product.

    Quality Control: Ensuring the product meets industry standards for purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The diamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield imines or amides.

    Reduction: May yield primary or secondary amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

(1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-methylphenyl)-: A related compound with a similar aromatic structure but different functional groups.

    2,2′-(Ethane-1,2-diyl)bis(4-chlorophenol): Another compound with a similar ethane-1,2-diamine backbone but different substituents.

Uniqueness

(1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

(1R)-1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1

InChI Key

HQFATKYNPDLVRG-WWPIYYJJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CN)N.Cl.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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